Tripeptide-29 Acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

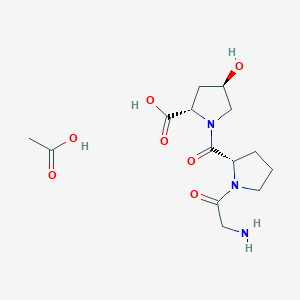

H-Gly-Pro-Hyp-OH (Acetat) ist eine Peptidverbindung, die für ihre Rolle als Dipeptidylpeptidase-4 (DPP-4)-Inhibitor bekannt ist. Diese Verbindung besteht aus Glycyl-L-prolyl-4R-hydroxy-L-prolin, Monoacetat. Sie hat eine Summenformel von C12H19N3O5 • C2H4O2 und ein Molekulargewicht von 345,3 . Die Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, da sie die DPP-4-Enzyme hemmt, die an der Regulierung des Glukosestoffwechsels beteiligt sind .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von H-Gly-Pro-Hyp-OH (Acetat) beinhaltet typischerweise die Festphasenpeptidsynthese (SPPS). Diese Methode ermöglicht die sequentielle Addition von Aminosäuren zu einer wachsenden Peptidkette, die an ein festes Harz gebunden ist. Der Prozess umfasst die folgenden Schritte:

Kopplung: Die Aminosäuren werden unter Verwendung von Kupplungsreagenzien wie N,N'-Diisopropylcarbodiimid (DIC) und 1-Hydroxybenzotriazol (HOBt) an das Harz gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Spaltung: Das Peptid wird unter Verwendung eines Spaltungscocktails, der TFA, Wasser und Scavenger wie Triisopropylsilan (TIS) enthält, vom Harz abgespalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von H-Gly-Pro-Hyp-OH (Acetat) folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Automatisierte Peptidsynthesizer werden häufig verwendet, um den Prozess zu rationalisieren und eine hohe Reinheit und Ausbeute zu gewährleisten. Das Endprodukt wird unter Verwendung von Hochleistungsflüssigchromatographie (HPLC) gereinigt und mittels Massenspektrometrie und Kernspinresonanzspektroskopie (NMR) charakterisiert .

Analyse Chemischer Reaktionen

Arten von Reaktionen

H-Gly-Pro-Hyp-OH (Acetat) unterliegt hauptsächlich Hydrolyse- und enzymatischen Reaktionen. Als Peptid kann es durch Proteasen hydrolysiert werden und in seine konstituierenden Aminosäuren zerfallen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Saure oder basische Bedingungen können verwendet werden, um die Peptidbindungen zu hydrolysieren. Häufige Reagenzien sind Salzsäure (HCl) oder Natriumhydroxid (NaOH).

Enzymatische Reaktionen: Proteasen wie Trypsin oder Chymotrypsin können die Hydrolyse des Peptids katalysieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die durch die Hydrolyse von H-Gly-Pro-Hyp-OH (Acetat) gebildet werden, sind die einzelnen Aminosäuren: Glycin, Prolin und Hydroxyprolin .

Wissenschaftliche Forschungsanwendungen

H-Gly-Pro-Hyp-OH (Acetat) hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um die Peptidsynthese und -hydrolyse zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Hemmung von DPP-4, das am Glukosestoffwechsel und der Insulinregulation beteiligt ist.

Medizin: Potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes aufgrund seiner DPP-4-hemmenden Aktivität.

Wirkmechanismus

H-Gly-Pro-Hyp-OH (Acetat) entfaltet seine Wirkungen, indem es die Aktivität des DPP-4-Enzyms hemmt. DPP-4 ist für den Abbau von Inkretin-Hormonen verantwortlich, die eine entscheidende Rolle bei der Regulierung der Insulinsekretion und der Glukosehomöostase spielen. Durch die Hemmung von DPP-4 verlängert H-Gly-Pro-Hyp-OH (Acetat) die Aktivität von Inkretin-Hormonen, was zu einer verbesserten Insulinsekretion und einem reduzierten Blutzuckerspiegel führt .

Wirkmechanismus

H-Gly-Pro-Hyp-OH (acetate) exerts its effects by inhibiting the activity of the DPP-4 enzyme. DPP-4 is responsible for the degradation of incretin hormones, which play a crucial role in regulating insulin secretion and glucose homeostasis. By inhibiting DPP-4, H-Gly-Pro-Hyp-OH (acetate) prolongs the activity of incretin hormones, leading to improved insulin secretion and reduced blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

H-Gly-Pro-Hyp-OH (Acetat) kann mit anderen DPP-4-Inhibitoren wie Sitagliptin, Vildagliptin und Saxagliptin verglichen werden. Während diese Verbindungen ebenfalls DPP-4 hemmen, ist H-Gly-Pro-Hyp-OH (Acetat) aufgrund seiner Peptidstruktur einzigartig, die unterschiedliche pharmakokinetische und pharmakodynamische Eigenschaften bieten kann .

Liste ähnlicher Verbindungen

- Sitagliptin

- Vildagliptin

- Saxagliptin

- Linagliptin

- Alogliptin

Eigenschaften

IUPAC Name |

acetic acid;(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O5.C2H4O2/c13-5-10(17)14-3-1-2-8(14)11(18)15-6-7(16)4-9(15)12(19)20;1-2(3)4/h7-9,16H,1-6,13H2,(H,19,20);1H3,(H,3,4)/t7-,8+,9+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXDGXPQAQHTCOM-KEMIKLHMSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1CC(N(C1)C(=O)CN)C(=O)N2CC(CC2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1C[C@H](N(C1)C(=O)CN)C(=O)N2C[C@@H](C[C@H]2C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.